N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide
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Description
“N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide” is a chemical compound with the molecular formula C12H15N3O4S . It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . The presence of sulfur at the first position and nitrogen at the third position in the thiazolidine motif enhances its pharmacological properties .
Synthesis Analysis
Thiazolidine motifs, such as the one in this compound, are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine nucleus, where a large number of substitutions are possible on 2, 4, and 5 positions responsible for enhancing the compound’s pharmaceutical importance .Chemical Reactions Analysis
The thiazolidine motifs in this compound behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . The compound shows varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 297.33 . More detailed physical and chemical properties are not available in the current resources.Future Directions
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-15(20)17-8-7-16(21)18-13-6-5-12(2)14(11-13)19-9-4-10-24(19,22)23/h3,5-6,11H,1,4,7-10H2,2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSLLMXRKUICAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCNC(=O)C=C)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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